Cell-permeable uncoupling protein 2 (UCP2) inhibitor. Anti-inflammatory, anti-angiogenic and pro-apototic effects. Acts as a protein cross-linker. Uncoupling protein 2 (UCP2) is a mitochondrial carrier protein that is expressed in pancreatic islets and has been shown to negatively regulate glucose-stimulated insulin secretion. High levels of UCP2 expression can disrupt pancreatic β cell function and downregulate insulin secretion thereby contributing to the development of type 2 diabetes. Genipin, a compound isolated from Gardenis jasminoides Ellis fruits, was originally identified as a protein cross-linking agent. Genipin is a cell-permeable inhibitor of UCP2 activity. Genipin, at 5 µM, increases glucose-stimulated insulin secretion in isolated pancreatic islets chronically exposed to high levels of glucose. Genipin also exhibits anti-inflammatory and anti-angiogenic properties by inducing apoptosis in FaO rat hepatoma cells and human hepatocarcinoma Hep3B cells. Genipin analytical standard provided with w/w absolute assay, to be used for quantitative titration. 1-hydroxy-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylic acid methyl ester is an iridoid monoterpenoid. Genipin belongs to the class of organic compounds known as iridoids and derivatives. These are monoterpenes containing a skeleton structurally characterized by the presence of a cylopentane fused to a pyran ( forming a 4, 7-dimethylcyclopenta[c]pyran), or a derivative where the pentane moiety is open. Genipin exists as a solid, slightly soluble (in water), and a very weakly acidic compound (based on its pKa). Within the cell, genipin is primarily located in the cytoplasm. Outside of the human body, genipin can be found in beverages and fruits. This makes genipin a potential biomarker for the consumption of these food products.
Related Compounds
Gardenoside
Compound Description: Gardenoside is an iridoid glycoside primarily found in the fruit of Gardenia jasminoides Ellis. It serves as the precursor compound to genipin. []
Relevance: Gardenoside is hydrolyzed to genipin by the enzyme β-glucosidase. This conversion is often leveraged for the enzymatic synthesis of genipin. Genipin exhibits a higher partition coefficient compared to gardenoside in various solvent systems, which is beneficial for product separation and purification. []
Peoniflorin
Compound Description: Peoniflorin is a monoterpene glycoside found in various plants, including Paeonia lactiflora. It acts as an internal standard in high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis for determining genipin concentrations in biological samples. []
Relevance: Peoniflorin's use as an internal standard is based on its similar chromatographic behavior to genipin, allowing for accurate quantification of genipin in pharmacokinetic studies. []
1-Alkyloxygenipins
Compound Description: These are a class of genipin derivatives where an alkyloxy group is introduced at the 1-position of the genipin molecule. These modifications are designed to improve stability compared to genipin. []
Relevance: Like genipin, 1-alkyloxygenipins display neuritogenic activity in PC12h cells, suggesting they may function as nitric oxide synthase (NOS) activators. The enhanced stability of some derivatives, such as (1R)-isoPropyloxygenipin, makes them promising candidates for further research. []
Polymeric Genipin
Compound Description: Polymeric genipin refers to genipin macromers formed through ring-opening polymerization. The degree of polymerization can be controlled by factors like pH, influencing the crosslinking properties of the polymer. [, ]
Relevance: Polymeric genipin acts as a long-range crosslinker, while monomeric genipin typically forms short-range crosslinks. The use of polymeric genipin in collagen hydrogels can modify pore size, water absorption capacity, and mechanical properties compared to monomeric genipin. [, ]
Phosphatidylgenipin
Compound Description: This derivative is a phosphatidyl derivative of genipin, specifically l,2-dipalmitoyl-3-sn-phosphatidylgenipin (DPP-genipin). It is synthesized through the enzymatic transfer of a dipalmitoylphosphatidyl residue from dipalmitoylphosphatidylcholine (DPPC) to genipin using phospholipase D. []
Relevance: DPP-genipin exhibits significantly enhanced cytotoxicity compared to genipin in various cell lines, including Hela, human embryonic lung fibroblasts (HEL), and MT-4 cells, suggesting potential applications in anticancer research. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
GAT211 is an agonist and positive allosteric modulator (PAM) of cannabinoid receptor 1 (CB1) and a racemic mixture of GAT228 and GAT229, which have enantiomer-specific activities. GAT211 increases β-arrestin recruitment and cAMP inhibition in HEK293A cells expressing GFP-tagged human CB1 (hCB1-GFP) in a concentration-dependent manner. It also enhances the binding of the CB1 full agonist CP 55,940 to CHO cells expressing hCB1, as well as the activity of 2-arachidonoyl glycerol (2-AG;), arachidonoyl ethanolamide (AEA;), and CP 55,940 in arrestin2 recruitment assays and increases ERK1/2 and PLCβ3 phosphorylation in HEK293 cells expressing hCB1. It inhibits excitatory postsynaptic currents (EPSCs) in a subset of CB1-expressing murine autaptic hippocampal neurons when used at a concentration of 1 µM. GAT211 also decreases mechanical hypersensitivity in wild-type (EC50 = 9.75 mg/kg), but not CB1 knockout, mice in a model of inflammatory pain induced by complete Freund’s adjuvant (CFA), and decreases mechanical and cold allodynia in a mouse model of paclitaxel-induced neuropathic pain when used at doses of 10 and 20 mg/kg per day. GAT211, aslo known as AZ-4, is a small molecule CB1 positive allosteric modulator. GAT211 suppresses allodynia and produces synergistic antiallodynic effects with fatty acid amide hydrolase and monoacylglycerol lipase inhibitors in paclitaxel-treated mice. Positive allosteric modulation of CB1-receptor signaling with GAT211shows promise as a safe and effective analgesic strategy that lacks tolerance, dependence, and abuse liability.
Fluoroquinolone antibiotic. Inhibits bacterial DNA gyrase and type II topoisomerase (IC50 values are 0.109 and 13.8 µg/ml respectively. Pharmacologically active following oral administration. Crosses the blood-brain barrier. Gatifloxacin is a fluoroquinolone antibiotic which inhibits bacterial DNA gyrase (IC50 = 0.109 μg/ml) and topoisomerase IV (IC50 = 13.8 μg/ml). It is much less effective against HeLa cell topoisomerase II (IC50 = 265 μg/ml). Gatifloxin has been used as a broad-spectrum oral antibiotic, but it can produce dysglycemia in older adults. It remains useful for resolving bacterial conjunctivitis. Gatifloxacin is a synthetic 8-methoxyfluoroquinolone with antibacterial activity against a wide range of gram-negative and gram-positive microorganisms. Gatifloxacin exerts its effect through inhibition of DNA gyrase, an enzyme involved in DNA replication, transcription and repair, and inhibition of topoisomerase IV, an enzyme involved in partitioning of chromosomal DNA during bacterial cell division. Gatifloxacin is a monocarboxylic acid that is 4-oxo-1,4-dihydroquinoline-3-carboxylic acid which is substituted on the nitrogen by a cyclopropyl group and at positions 6, 7, and 8 by fluoro, 3-methylpiperazin-1-yl, and methoxy groups, respectively. Gatifloxacin is an antibiotic of the fourth-generation fluoroquinolone family, that like other members of that family, inhibits the bacterial topoisomerase type-II enzymes. It has a role as an antiinfective agent, an EC 5.99.1.3 [DNA topoisomerase (ATP-hydrolysing)] inhibitor and an antimicrobial agent. It is a quinolinemonocarboxylic acid, a N-arylpiperazine, an organofluorine compound, a quinolone and a quinolone antibiotic. Gatifloxacin, also known as am 1155 or tequin, belongs to the class of organic compounds known as quinoline carboxylic acids. These are quinolines in which the quinoline ring system is substituted by a carboxyl group at one or more positions. Gatifloxacin is a drug which is used for the treatment of bronchitis, sinusitis, community-acquired pneumonia, and skin infections (abscesses, wounds) caused by s. pneumoniae, h. influenzae, s. aureus, m. pneumoniae, c. pneumoniae, l. pneumophila, s. pyogenes. Gatifloxacin exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Gatifloxacin has been detected in multiple biofluids, such as urine and blood. Within the cell, gatifloxacin is primarily located in the cytoplasm and membrane (predicted from logP). Gatifloxacin is a potentially toxic compound.
Gaxilose, also known as 4-Galactosylxylose, a synthetic disaccharide and a substrate of intestinal lactase. Gaxilose is used in a new noninvasive diagnostic test based on urine or serum measurement of D-xylose after lactase cleavage of orally administered 4-galactosylxylose (gaxilose). Gaxilose is hydrolyzed into galactose and xylose in vivo. Galactose is converted into glucose in the liver and xylose is absorbed from a passive way and partially metabolized endogenously (50%). The rest appears in blood and it is excreted finally through urine. The amount of xylose in urine is proportional to the activity of intestinal lactase. This represents a direct measure of hypo or normo lactasia.
Novel galectin-3 inhibitor, reducing lung adenocarcinoma growth and blocking metastasis GB1107 is a potent, selective, orally active galectin-3 inhibitor with Kd of 37 nM. GB1107 Inhibits Lung Adenocarcinoma Growth and Augments Response to PD-L1 Blockade.
Gavestinel is an NMDA receptor antagonist. It selectively binds to the glycine site of the NMDA receptor over the glutamate binding site of NMDA, AMPA, or ionotropic kainate (GluK) receptors (Kis = 0.003, 10, 7.94, and 3.98 µM, respectively) and is selective for the NMDA receptor over a panel of 70 receptors (IC50s = >10 µM for all). Gavestinel (0.03-0.35 µM) inhibits glutamate-induced increases in intracellular calcium levels in primary rat neonatal cerebral cortical neurons. It reduces infarct volume in a rat model of focal ischemia induced by middle cerebral artery occlusion (MCAO) when administered intravenously at a dose of 3 mg/kg.